4-(4-bromophenyl)-1H-pyrazol-3-amine
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Overview
Description
4-(4-bromophenyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C9H8BrN3 and its molecular weight is 238.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nonlinear Optical Properties
One study explored the synthesis and molecular structure of a derivative of 4-(4-bromophenyl)-1H-pyrazol-3-amine, showcasing its nonlinear optical properties. The study involved structural characterization through X-ray diffraction and spectroscopic methods, supported by density functional theory calculations. The results indicated significant intramolecular charge transfer responsible for its nonlinear optical behavior, suggesting potential applications in optical technologies (Ö. Tamer et al., 2016).
Antimicrobial Applications
Another research focused on the antimicrobial applications of derivatives containing this compound. Compounds were synthesized and incorporated into polyurethane varnish and printing ink paste, demonstrating significant antimicrobial effects against a variety of microbial strains. This suggests potential for developing surface coatings and inks with enhanced antimicrobial properties (H. A. El‐Wahab et al., 2015).
Fluorescent Properties
Research into the fluorescent properties of pyrazoline derivatives, including those related to this compound, revealed potential for applications in fluorescent materials. The study described the synthesis, spectral characterization, and fluorescent assessment of these derivatives, noting their emission in the blue region of the visible spectrum and the solvent effect on fluorescence. Such properties highlight their utility in developing new fluorescent materials for various applications (M. Ibrahim et al., 2016).
Synthesis of Novel Organic Compounds
Several studies have utilized this compound in the synthesis of novel organic compounds, highlighting its versatility as a precursor in organic synthesis. These compounds have been explored for various biological and pharmaceutical applications, including antiviral activities and potential anti-cancer properties. Such research underscores the compound's importance in medicinal chemistry and drug development processes (A. Tantawy et al., 2012).
Mechanism of Action
Target of Action
Related compounds have shown activity againstLeishmania aethiopica and Plasmodium berghei . These organisms are responsible for diseases such as leishmaniasis and malaria, respectively .
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its target in a similar manner, leading to inhibition of the target’s function.
Biochemical Pathways
Related compounds have been associated with the production of reactive oxygen species (ros) and the inhibition of acetylcholinesterase (ache) activity . ROS are involved in various cellular processes, including cell signaling and homeostasis . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Result of Action
Related compounds have shown antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity, being more active than standard drugs . Another compound showed a desirable level of mean parasitemia and highest percent suppression against Plasmodium berghei infected mice .
Properties
IUPAC Name |
4-(4-bromophenyl)-1H-pyrazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKUXQSVMWMABM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960957 |
Source
|
Record name | 4-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40545-64-0, 57999-08-3 |
Source
|
Record name | 4-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-4-(4-bromophenyl)pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.